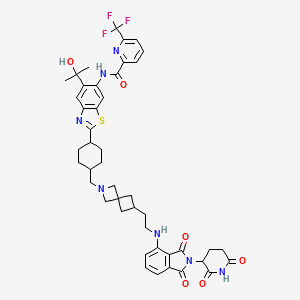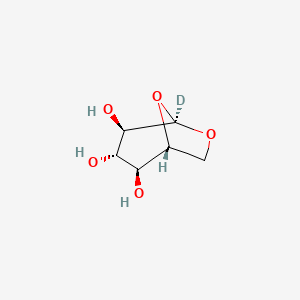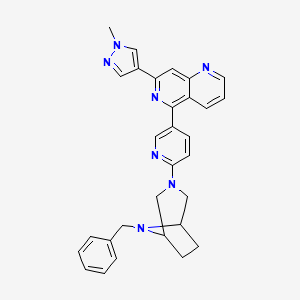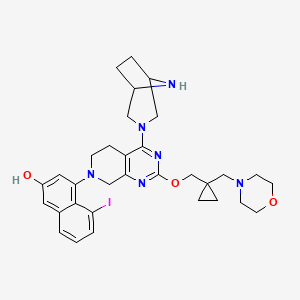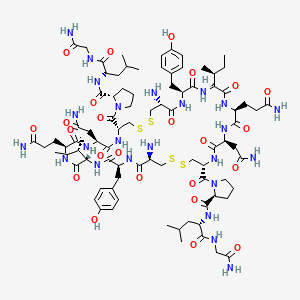
Oxytocin antiparallel dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytocin antiparallel dimer is a synthetic compound derived from the naturally occurring neuropeptide oxytocin. Oxytocin is known for its role in social bonding, childbirth, and lactation. The dimerization of oxytocin, particularly in an antiparallel orientation, has been explored to modulate its pharmacological properties and enhance its stability and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin antiparallel dimer involves the regioselective formation of disulfide bonds between two oxytocin molecules. The process typically includes the following steps:
Monomeric Peptide Synthesis: The individual oxytocin peptides are synthesized using solid-phase peptide synthesis techniques.
Dimerization: The monomeric peptides are then subjected to oxidative conditions to form disulfide bonds, resulting in the dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions: Oxytocin antiparallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds during dimerization.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific amino acid residues to alter its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products:
Oxidation: Formation of the dimer with disulfide bonds.
Reduction: Reversion to monomeric oxytocin.
Substitution: Modified oxytocin dimers with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Oxytocin antiparallel dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide dimerization and disulfide bond formation.
Biology: Investigated for its role in modulating social behaviors and physiological functions.
Medicine: Explored for therapeutic potential in conditions such as anxiety, depression, and autism spectrum disorders.
Wirkmechanismus
The mechanism of action of oxytocin antiparallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. This results in various physiological and behavioral effects, such as social bonding, stress regulation, and pain modulation .
Vergleich Mit ähnlichen Verbindungen
Vasopressin Antiparallel Dimer: Similar in structure and function, but primarily involved in water retention and blood pressure regulation.
Oxytocin Parallel Dimer: Differently oriented dimer with distinct pharmacological properties.
Modified Oxytocin Dimers: Various derivatives with specific amino acid substitutions to enhance or alter their effects
Uniqueness: Oxytocin antiparallel dimer is unique due to its specific orientation, which influences its interaction with receptors and subsequent pharmacological effects. This orientation can result in different therapeutic potentials compared to other dimers and monomeric oxytocin .
Eigenschaften
Molekularformel |
C86H132N24O24S4 |
|---|---|
Molekulargewicht |
2014.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChI-Schlüssel |
SBLVMJOXVMBHCL-AQFNFDSMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



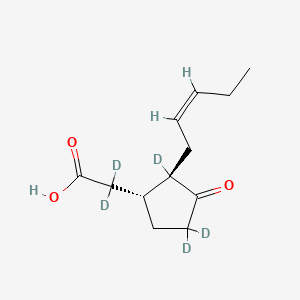
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

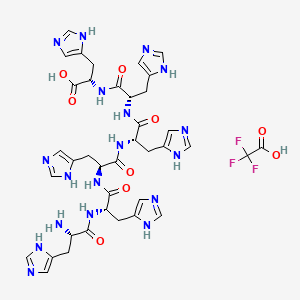
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
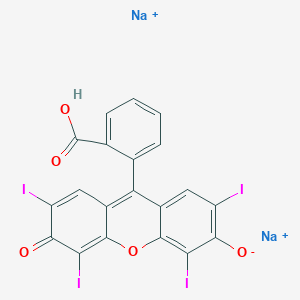
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
